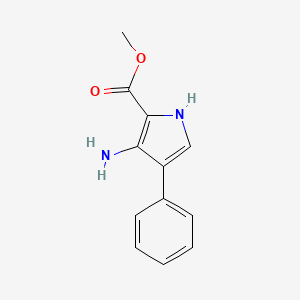

methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-10(13)9(7-14-11)8-5-3-2-4-6-8/h2-7,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILITAPDAJQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678572 | |

| Record name | Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683212-47-7 | |

| Record name | Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683212-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 3 Amino 4 Phenyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Construction

The assembly of the pyrrole core is the foundational step in the synthesis of methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate. Various classical and modern synthetic methods can be adapted to construct the requisite 2,3,4-trisubstituted pyrrole framework.

Cyclization Reactions for Pyrrole Core Formation

Cyclization reactions are a cornerstone of pyrrole synthesis. One of the most fundamental approaches is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required, which upon reaction with an ammonia source, would cyclize and dehydrate to form the pyrrole ring.

Another powerful cyclization strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles in the presence of a base to form a cyclic enaminonitrile. wikipedia.orgsynarchive.comchem-station.com While this method typically yields a five-membered ring, subsequent chemical transformations would be necessary to arrive at the pyrrole core.

Knorr-Type Reactions and Related Multicomponent Syntheses

The Knorr pyrrole synthesis and its variations are highly effective for constructing polysubstituted pyrroles. The classical Knorr synthesis involves the reaction of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org A plausible route to the target molecule could involve the condensation of an α-aminoketone with a β-ketoester that already contains the phenyl group at the appropriate position.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like the target compound from simple starting materials in a single step. Several MCRs for pyrrole synthesis have been developed. For instance, a one-pot reaction involving an aldehyde, an amine, and a β-ketoester can lead to highly substituted pyrroles.

A particularly relevant multicomponent approach is the Hantzsch pyrrole synthesis. wikipedia.orgresearchgate.netdrugfuture.comresearchgate.netquimicaorganica.org This method involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. By carefully selecting the starting materials, it is possible to construct the desired substitution pattern on the pyrrole ring. For the synthesis of this compound, a potential Hantzsch approach could involve the reaction of methyl acetoacetate, a phenacyl halide, and an ammonia source.

The Van Leusen pyrrole synthesis is another versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. researchgate.netmdpi.comnih.govnih.govacs.org This reaction proceeds via a [3+2] cycloaddition between TosMIC and an activated alkene, followed by elimination of p-toluenesulfinic acid to form the pyrrole ring. This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles.

| Reaction Name | Key Reactants | Product Type | Ref. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary amine | Substituted pyrrole | wikipedia.orgorganic-chemistry.org |

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | Substituted pyrrole | wikipedia.org |

| Hantzsch Pyrrole Synthesis | β-Ketoester, α-Haloketone, Ammonia/Primary amine | Substituted pyrrole | wikipedia.orgresearchgate.net |

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), Activated alkene | 3,4-Disubstituted pyrrole | nih.govnih.gov |

Metal-Catalyzed Cyclization Processes

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocycles, including pyrroles. Various metals, such as iron, copper, and rhodium, have been shown to catalyze the cyclization of acyclic precursors to form the pyrrole ring. bohrium.comacs.orgresearchgate.net For instance, iron-containing catalysts have been used for the synthesis of pyrrole-2-carboxylic acid esters from pyrrole and carbon tetrachloride in the presence of an alcohol. bohrium.comresearchgate.net Copper-catalyzed multicomponent reactions of isoxazol-5-ones and enamino esters can also provide highly functionalized pyrroles. acs.org These methods often offer high efficiency, selectivity, and functional group tolerance.

Regioselective Functionalization and Derivatization Strategies

Once the pyrrole core is formed, or concurrently during its formation, the regioselective introduction of the phenyl, amino, and methyl carboxylate groups is crucial for the synthesis of the target molecule.

Introduction of Phenyl and Amino Substituents at Specific Pyrrole Positions

The positions of the phenyl and amino groups on the pyrrole ring are critical for the identity of the target molecule. Multicomponent reactions, such as the Hantzsch and Van Leusen syntheses, allow for the direct and regioselective introduction of these substituents by using appropriately functionalized starting materials. wikipedia.orgnih.gov For example, in a Hantzsch-type synthesis, using a phenacyl halide would introduce the phenyl group at the 4-position, while the choice of the β-dicarbonyl component and the nitrogen source would dictate the placement of the amino and ester groups.

The synthesis of 3-aminopyrroles can be achieved through various routes. One approach involves the cyclization of precursors already containing a nitrogen functionality that can be converted to an amino group. For instance, the reduction of a nitro group or the hydrolysis of a nitrile or an amide can yield the desired 3-amino substituent. The reaction of 3-aminopyrrole with various electrophiles has also been studied, demonstrating the feasibility of functionalizing this core structure. psu.edu The synthesis of α-aminonitriles, which can be precursors to aminopyrroles, can be achieved through the Strecker reaction. mdpi.comresearchgate.netmasterorganicchemistry.com

Esterification and Carboxylate Group Formation

The methyl carboxylate group at the 2-position of the pyrrole ring can be introduced in several ways. One common method is to use a starting material that already contains the ester functionality, such as a β-ketoester in a Hantzsch or Knorr synthesis. wikipedia.orgwikipedia.org This ensures the direct incorporation of the ester group at the desired position.

Alternatively, a carboxyl group can be introduced onto a pre-formed pyrrole ring, followed by esterification. The synthesis of pyrrole-2-carboxylic acids and their esters has been well-documented. bohrium.comacs.orgresearchgate.netresearchgate.net For example, iron-catalyzed reactions of pyrroles with carbon tetrachloride and an alcohol can directly yield pyrrole-2-carboxylates. bohrium.comresearchgate.net Once the carboxylic acid is in place, standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst, can be employed to form the methyl ester.

| Functional Group | Position | Method of Introduction | Key Reagents/Reaction |

| Phenyl | 4 | Hantzsch Synthesis | Phenacyl halide |

| Amino | 3 | Reduction of Nitro Group | H₂, Pd/C or other reducing agents |

| Hydrolysis of Nitrile | Acid or base hydrolysis | ||

| Methyl Carboxylate | 2 | Hantzsch/Knorr Synthesis | β-Ketoester (e.g., methyl acetoacetate) |

| Direct Carboxylation/Esterification | CCl₄, Alcohol, Fe-catalyst; then MeOH, H⁺ |

Cross-Coupling Methodologies for Aryl Substitutions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, proving essential in the derivatization of heterocyclic compounds like pyrroles.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is particularly effective for creating C-C bonds to introduce aryl substituents onto the pyrrole core.

The synthesis of aryl-substituted pyrrole-2-carboxylates often employs this methodology. For instance, methyl 5-aryl-1H-pyrrole-2-carboxylates can be synthesized from methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate and various aryl bromides. nih.gov These reactions typically proceed in good to excellent yields and are compatible with a wide range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net The reaction conditions are generally mild, often utilizing a palladium catalyst such as Pd(dppf)Cl2 in a suitable solvent like dimethoxyethane with a base like potassium carbonate. mdpi.com

The utility of this reaction has been demonstrated in the synthesis of various 5-arylated pyrroles, accommodating para, meta, and ortho substituents on the aryl partner. nih.gov Even heteroaryl halides, such as those derived from thiophene (B33073), pyrrole, and pyridine, have been successfully coupled to yield bi-heteroaryl products in excellent yields. nih.gov Protecting the pyrrole nitrogen, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can facilitate the Suzuki coupling of brominated pyrroles with various arylboronic acids, leading to a range of aryl-substituted pyrrole derivatives. mdpi.com

Table 1: Examples of Suzuki Coupling for the Synthesis of 5-Aryl-Pyrrole-2-Carboxylates nih.gov

| Aryl Bromide Coupling Partner | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzotrifluoride | Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate | 96 |

| 3-Bromobenzotrifluoride | Methyl 5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate | 95 |

| 4-Chlorobromobenzene | Methyl 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate | 94 |

| 2-Bromothiophene | Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | 95 |

| 3-Bromopyridine | Methyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate | 91 |

While C-arylation is common, N-arylation introduces aryl groups directly onto the pyrrole nitrogen, creating N-arylpyrroles. This transformation is crucial for modifying the electronic properties and biological activities of the pyrrole scaffold. Various methods have been developed for the N-arylation of nitrogen-containing heterocycles, which are applicable to pyrrole and related structures.

Copper-catalyzed domino C-N coupling/hydroamination reactions provide a straightforward method for preparing N-substituted pyrroles. organic-chemistry.org Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the N-acylpyrrole ring, a method that tolerates diverse functional groups. organic-chemistry.org For direct N-alkylation or N-acylation of the pyrrole ring, reactions in ionic liquids with alkyl halides, sulfonyl chlorides, or benzoyl chloride have shown high regioselectivity and excellent yields. organic-chemistry.org

Transition metal-catalyzed N-arylation methods, particularly those using palladium, are also applicable. For example, a general method for the N-arylation of amino acid esters with aryl triflates has been developed using a t-BuBrettPhos Pd G3 or G4 precatalyst. acs.org These mild conditions are suitable for a wide range of substrates and could be adapted for the N-arylation of pyrrole-containing scaffolds, minimizing side reactions. acs.org

Table 2: General Methods for N-Substitution on Pyrrole Scaffolds organic-chemistry.org

| Method | Reagents | Product Type | Key Features |

|---|---|---|---|

| Paal-Knorr Condensation | 2,5-dimethoxytetrahydrofuran, amines/sulfonamides, FeCl₃ | N-substituted pyrroles | Mild, aqueous conditions, good to excellent yields. |

| N-Substitution in Ionic Liquids | Pyrrole, alkyl halides/acyl chlorides, [Bmim][PF₆] or [Bmim][BF₄] | N-alkyl/N-acyl pyrroles | Highly regioselective, excellent yields. |

| Condensation/Cyclization | Carboxylic acids, 2,4,4-trimethoxybutan-1-amine | N-acylpyrroles | Tolerant of various functional groups. |

| Domino C-N Coupling/Hydroamination | Copper catalyst | N-substituted pyrroles | Straightforward alternative to existing methods. |

Reaction Conditions and Mechanistic Studies in Synthetic Pathways

The synthesis of polysubstituted pyrroles often relies on classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. uctm.edu The mechanism typically proceeds under acidic conditions, where the amine attacks a protonated carbonyl group to form a hemiaminal. uctm.edu A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. uctm.edu

Modern synthetic strategies often employ transition metal catalysis. For instance, copper(II) chloride can catalyze the formation of polysubstituted 2-chloropyrroles from N-furfuryl-β-enaminones. nih.gov Mechanistic studies propose that the reaction initiates with a single electron transfer (SET) from the enaminone to the Cu(II) catalyst, forming a radical cation. nih.gov This is followed by chlorination, intramolecular cyclization, deprotonation, and aromatization to yield the pyrrole product. nih.gov

Another powerful strategy is the Van Leusen reaction, which produces pyrroles from tosylmethyl isocyanide (TosMIC) and an enone in the presence of a base. wikipedia.org The mechanism involves a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the pyrrole. wikipedia.org The Barton-Zard synthesis is another route, involving the reaction of an isocyanoacetate with a nitroalkene, which proceeds via a 1,4-addition, 5-endo-dig cyclization, elimination of the nitro group, and tautomerization. wikipedia.org

Synthesis of Structurally Related Pyrrole and Thiophene Analogues

The synthesis of structurally related heterocyclic analogues, such as other substituted pyrroles and thiophenes, often utilizes similar synthetic strategies. The Paal-Knorr synthesis is a prominent method for accessing not only pyrroles but also furans and thiophenes from 1,4-dicarbonyl compounds. uctm.edu

For creating thiophene analogues, Suzuki cross-coupling is also a highly effective method. For example, 5-bromoindazoles can be coupled with 2-thiopheneboronic acid using a palladium catalyst to produce 5-(thiophen-2-yl)-1H-indazoles, demonstrating the applicability of this reaction for creating thiophenyl-aryl linkages. mdpi.com The synthesis of 3- and 3,4-substituted thiophenes is of particular interest for applications in materials science. researchgate.net

The synthesis of pyrrole analogues with varied substitution patterns can be achieved through multi-step sequences. For example, pyrrole-2-carboxamides can be prepared starting from a halogenated pyrrole ester like methyl 4-bromo-1H-pyrrole-2-carboxylate. nih.gov This starting material can be hydrolyzed to the corresponding carboxylic acid, coupled with an amine, and then the bromo-substituent can be used as a handle for Suzuki coupling with various arylboronic acids to introduce diversity at the 4-position of the pyrrole ring. nih.gov

Table 3: Synthesis of Pyrrole and Thiophene Analogues

| Target Analogue Class | Key Synthetic Method | Starting Materials Example | Reference |

|---|---|---|---|

| 5-Aryl-pyrrole-2-carboxamides | Suzuki Coupling | 4-Bromo-N-(adamantan-2-yl)-1H-pyrrole-2-carboxamide, Arylboronic acid | nih.gov |

| 5-(Thiophen-2-yl)-1H-indazoles | Suzuki Coupling | 5-Bromo-1H-indazole, 2-Thiopheneboronic acid | mdpi.com |

| N-Substituted Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | uctm.edu |

| Polysubstituted Pyrroles | Reductive Ring Contraction | Nitroalkenes, Enol ethers | researchgate.net |

Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 3 Amino 4 Phenyl 1h Pyrrole 2 Carboxylate and Its Derivatives

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Data not available.

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π interactions)

The solid-state arrangement of methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate is governed by a network of intermolecular forces. The presence of N-H groups from the pyrrole (B145914) ring and the amino substituent, C=O from the ester, and the aromatic phenyl ring creates a rich landscape for various non-covalent interactions that define the crystal lattice.

C-H···π Interactions: In addition to classical hydrogen bonds, weaker C-H···π interactions play a significant role in stabilizing the crystal structure of aromatic pyrroles. These interactions occur between C-H bonds (from the phenyl ring or the pyrrole ring itself) and the π-electron cloud of an adjacent phenyl or pyrrole ring. In the crystal structure of a hexahydrothiochromeno[4,3-b]pyrrole derivative, molecules are linked by a pair of C—H⋯π interactions, forming inversion dimers. iucr.org For this compound, the phenyl ring provides an extensive π-surface, making C-H···π interactions a likely feature of its crystal packing, contributing to a densely packed and stable three-dimensional architecture. Studies on diketopyrrolopyrrole (DPP) derivatives show that crystal packing effects often favor edge-to-face C-H···π interactions over direct π-π stacking. rsc.org

The following table summarizes the key intermolecular interactions and their typical geometric parameters observed in related pyrrole structures, which are expected to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | N-H (Pyrrole) | O=C (Ester) | 2.8 - 3.2 | nih.gov |

| Hydrogen Bond | N-H (Amine) | O=C (Ester) | 2.8 - 3.2 | nih.gov |

| C-H···π | C-H (Phenyl) | π-system (Phenyl/Pyrrole) | 3.2 - 3.8 | iucr.org |

| π-π Stacking | π-system (Phenyl) | π-system (Phenyl/Pyrrole) | 3.5 - 4.2 | nih.govrsc.org |

Conformational Analysis of the Pyrrole Ring and Phenyl Substituent

Pyrrole Ring Conformation: The 1H-pyrrole ring is an aromatic, five-membered heterocycle and is generally considered to be planar. nih.gov In crystal structures of various derivatives, the pyrrole ring shows minimal deviation from planarity. nih.gov However, in fused or highly substituted systems, the pyrrole ring can adopt non-planar conformations, such as an envelope shape, where one atom deviates from the plane of the other four. iucr.org For the title compound, a high degree of planarity is expected for the pyrrole core, which is essential for maintaining its aromatic character.

Orientation of the Phenyl Substituent: A critical conformational parameter is the dihedral angle between the plane of the pyrrole ring and the plane of the 4-phenyl substituent. This angle is a result of the balance between two opposing effects: steric hindrance and π-conjugation.

Steric Hindrance: Repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the pyrrole ring (the 3-amino group and the 5-hydrogen) can force the phenyl ring to twist out of the pyrrole plane.

π-Conjugation: A co-planar arrangement would maximize the overlap between the π-systems of the two rings, leading to electronic stabilization.

X-ray crystallographic studies of analogous compounds provide insight into the likely dihedral angles. For example, in 4-[2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine, the dihedral angle between the pyrrole and the 4-fluorophenyl ring is 36.33 (10)°. nih.gov In another derivative, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, the fluorophenyl ring is rotated by a significant 67.6 (2)° from the pyrrole ring. nih.gov This large twist is common in phenyl-substituted diketopyrrolopyrroles, where it is often a result of crystal packing forces favoring edge-to-face interactions over a planar, conjugated structure. rsc.org Therefore, a non-coplanar arrangement between the pyrrole and phenyl rings is highly probable for this compound.

The table below presents dihedral angles observed in structurally related compounds, illustrating the typical range of rotation for phenyl substituents on a pyrrole core.

| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) | Reference |

| 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine | Pyrrole – 4-Fluorophenyl | 36.33 (10) | nih.gov |

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Pyrrole – 4-Fluorophenyl | 67.6 (2) | nih.gov |

| Methyl 3-(4-isopropylphenyl)...hexahydrothiochromeno[4,3-b]pyrrole-3a-carboxylate | Pyrrole – Benzene | 63.29 (10) | iucr.org |

Computational and Theoretical Investigations of Methyl 3 Amino 4 Phenyl 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of molecules. Using functionals like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), the molecular geometry of methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate can be optimized to its lowest energy state. researchgate.netmdpi.com This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic structure analysis through DFT provides insights into the molecule's reactivity and spectroscopic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. scielo.org.mx

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 (pyrrole) | ~1.38 Å |

| Bond Length | C3-C4 (pyrrole) | ~1.39 Å |

| Bond Length | C4-C(phenyl) | ~1.48 Å |

| Bond Angle | C5-N1-C2 (pyrrole) | ~109° |

| Dihedral Angle | N1-C4-C(phenyl)-C(phenyl) | Variable (defines ring torsion) |

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of this compound using DFT methods, a theoretical vibrational spectrum can be generated. scielo.org.mxresearchgate.net

These calculations predict the frequencies and intensities of the fundamental vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The assignments of these theoretical frequencies are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode.

Comparing the simulated spectrum with experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the observed spectral bands. researchgate.net This comparison can confirm the molecular structure and provide information about intermolecular interactions, such as hydrogen bonding, in the solid state. For example, the characteristic N-H stretching frequency of the amino group and the pyrrole (B145914) ring, as well as the C=O stretching of the carboxylate group, can be precisely identified.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric/Asymmetric Stretching | 3300-3500 |

| Pyrrole (N-H) | Stretching | ~3450-3500 |

| Carbonyl (C=O) | Stretching | 1680-1720 |

| Phenyl (C=C) | Ring Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Aromaticity Studies of the Pyrrole Ring using Computational Methods (e.g., Nuclear Independent Chemical Shift - NICS)

Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with delocalized π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. acs.org NICS values are calculated by placing a "ghost" atom (a point with no basis functions, nucleus, or electrons) at the geometric center of the ring and computing the magnetic shielding at that point.

Aromatic compounds exhibit a diatropic ring current when placed in a magnetic field, which leads to magnetic shielding in the center of the ring. Consequently, aromatic rings have negative NICS values. Antiaromatic rings have positive values, and non-aromatic rings have values close to zero. acs.orgnih.gov The calculation is often performed at the ring center (NICS(0)) and 1 Å above the plane of the ring (NICS(1)) to better separate the contributions from σ and π electrons. nih.gov

For this compound, NICS calculations would confirm the aromatic character of the five-membered pyrrole ring. The expected negative NICS value would provide a quantitative measure of its aromaticity, which is crucial for understanding its stability and reactivity. acs.org

| Compound Type | Typical NICS(0) (ppm) | Typical NICS(1) (ppm) | Example |

|---|---|---|---|

| Aromatic | -5 to -15 | -8 to -20 | Benzene, Pyrrole |

| Non-aromatic | -4 to +4 | -4 to +4 | Cyclohexane |

| Antiaromatic | > +10 | > +10 | Cyclobutadiene |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of this compound and its potential interactions with biological targets.

Conformational analysis through MD simulations can reveal the preferred shapes and orientations the molecule adopts in different environments (e.g., in a vacuum, in water, or bound to a protein). This is particularly important for understanding the molecule's behavior in biological systems, as its conformation can significantly affect its ability to bind to a receptor or enzyme. For flexible molecules, it's important to consider the population of different conformers when assessing properties like aromaticity. acs.org

In the context of drug design, MD simulations are crucial for studying ligand-target interactions. After an initial binding pose is predicted by molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. researchgate.net These simulations can reveal how the ligand and protein adapt to each other and can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. For instance, studies on similar pyrrole-2-carboxamide scaffolds have used docking to predict binding models with protein targets. nih.gov

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods are instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For this compound, various computational tools can be employed to understand its chemical behavior.

Analysis of the electronic structure, such as the distribution of frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for nucleophilic and electrophilic attack. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can provide more quantitative predictions of site selectivity in chemical reactions.

Computational chemistry can also be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism. For example, computational studies on the synthesis of pyrrole derivatives have been used to understand tautomeric equilibria and reaction mechanisms. mdpi.com This predictive power is invaluable for designing new synthetic routes and understanding the molecule's stability and degradation pathways.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful technique in ligand-based drug design, used when the 3D structure of the biological target is unknown or when designing new ligands based on a set of known active compounds. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.

For a series of compounds related to this compound with known biological activity, a pharmacophore model can be generated. This model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach can significantly accelerate the discovery of new lead compounds. For pyrrole derivatives, pharmacophore models have been successfully used to design potent inhibitors of biological targets like the mycobacterial membrane protein Large 3 (MmpL3). nih.gov

| Feature | Description | Potential Role in Target Compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen of the ester, Nitrogen atoms. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Amino group (NH₂), Pyrrole N-H. |

| Hydrophobic (H) | A non-polar group that avoids water. | Phenyl ring. |

| Ring Aromatic (RA) | An aromatic ring system. | Phenyl ring, Pyrrole ring. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 3 Amino 4 Phenyl 1h Pyrrole 2 Carboxylate Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate derivatives are profoundly influenced by the nature and position of various substituents. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Electronic Effects of Substituents (e.g., electron-withdrawing groups)

The electronic properties of substituents on the phenyl ring play a crucial role in modulating the biological activity of these pyrrole (B145914) derivatives. Research has consistently shown that the introduction of electron-withdrawing groups (EWGs) can significantly enhance the potency of these compounds. For instance, in a study on related pyrrole-2-carboxamides, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to greatly improve their anti-tuberculosis activity. nih.gov This enhancement is often attributed to the increased ability of the molecule to participate in key interactions, such as hydrogen bonding or pi-stacking, with the target protein.

Specifically, the presence of EWGs on the phenyl ring is considered crucial for increasing activity. nih.gov This suggests that a lower electron density on the phenyl ring may be favorable for binding to the active site of the target enzyme or receptor. The metabolic stability of these compounds also appears to be influenced by electronic effects, with a pyrrole moiety bearing a phenyl group with electron-withdrawing substituents showing optimal metabolic stability. nih.gov

Steric Effects and Positional Isomerism on Biological Profile

The size, shape, and position of substituents introduce steric constraints that can significantly impact the biological profile of this compound derivatives. The spatial arrangement of atoms is critical for achieving an optimal fit within the binding pocket of a biological target.

Positional isomerism, in particular, can lead to dramatic differences in activity. A study on N-thienylcarboxamides, where the thienyl group acts as a bioisostere for the phenyl group, demonstrated that different regioisomers exhibit varying levels of fungicidal activity. nih.gov N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed activity levels comparable to the corresponding N-(2-substituted)-phenylcarboxamides, while N-(3-substituted-2-thienyl)carboxamides had significantly lower activity. nih.gov This highlights that the relative positioning of substituents is a key determinant of biological function.

Furthermore, the substitution pattern on the phenyl ring itself can lead to either a reduction or a complete loss of antihyperglycemic activity in related 3,4,5-triphenyl-1H-pyrroles, whereas an unsubstituted phenyl ring at positions 4 and 5 was found to be beneficial. rsc.org

Halogenation Effects on Activity and Stability

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, including its lipophilicity, metabolic stability, and binding affinity. In the context of pyrrole derivatives, halogenation has been shown to have a significant impact.

For instance, in a series of pyrrole-2-carboxamides, a 2,4-difluoro phenyl group conferred superior metabolic stability compared to a 2-OMe-4-F phenyl group. nih.gov This suggests that the electronic and steric properties of fluorine, as well as its ability to form favorable interactions, contribute to enhanced stability. The presence of a trifluoromethyl group at the 3rd position of an aryl ring in a related series of compounds also exhibited good antidiabetic activity, indicating the positive influence of this halogenated substituent. rsc.org

Role of Pyrrole Ring Modifications on Pharmacological Response

Modifications to the core pyrrole ring are a critical avenue for altering the pharmacological response of this class of compounds. Even minor changes to the pyrrole scaffold can lead to significant shifts in biological activity.

One key aspect is the substitution on the pyrrole nitrogen. Replacing the pyrrole hydrogen with a methyl group in a series of pyrrole-2-carboxamides led to a roughly 50-fold reduction in anti-tubercular activity. nih.gov The complete loss of activity was observed when both the pyrrole and carboxamide hydrogens were replaced with methyl groups. nih.gov This underscores the importance of the hydrogen bond donating capability of the pyrrole NH group for biological activity.

Furthermore, computational predictions have suggested that methyl groups on the pyrrole ring can be metabolically unstable. nih.gov Attempts to address this by removing or replacing these methyl groups, however, resulted in even lower metabolic stability, indicating a complex interplay of factors. nih.gov Replacing the pyrrole ring with other heterocycles has generally resulted in a significant reduction in antimalarial activity in related compounds, emphasizing the privileged nature of the pyrrole scaffold for certain biological targets. nih.gov

Influence of Phenyl Group Substitution Patterns on Activity

The substitution pattern on the 4-phenyl ring is a major determinant of the biological activity of this compound derivatives. The position, number, and nature of substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the target.

Studies on related compounds have shown that substitution at the 3- or 4-position of the phenyl ring can lead to a decrease or complete loss of antihyperglycemic activity, while an unsubstituted phenyl ring at certain positions is favorable. rsc.org In another study, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring in a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives demonstrated good interaction with the metal-binding pocket of the target enzyme, which was beneficial for enhancing inhibitory activity. nih.gov

The following table summarizes the influence of phenyl group substitutions on the activity of related pyrrole derivatives:

| Substitution Pattern | Effect on Biological Activity | Reference |

| Unsubstituted Phenyl (at positions 4 & 5) | Favorable for antihyperglycemic activity | rsc.org |

| 3- or 4-substituted Phenyl | Reduction or loss of antihyperglycemic activity | rsc.org |

| para-Methoxy Phenyl | Enhanced inhibitory activity | nih.gov |

| Electron-withdrawing groups | Increased anti-TB activity and metabolic stability | nih.gov |

Conformational Analysis and its Correlation with Biological Profile

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for its efficacy.

Computational methods, such as molecular docking, can provide insights into the preferred binding conformations of these molecules and how different substituents might influence this. For instance, docking studies on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide have been used to analyze its interaction with target proteins. ijcce.ac.ir The planarity of the ring systems and the potential for intramolecular hydrogen bonding can also play a significant role in stabilizing bioactive conformations.

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Approaches in SAR Derivation

The elucidation of Structure-Activity Relationships (SAR) for derivatives of this compound, a scaffold with significant potential in medicinal chemistry, has been increasingly supported by chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques provide a systematic framework to understand how modifications to the chemical structure influence the biological activity of these compounds. By correlating structural or physicochemical properties of molecules with their activities, QSAR models can predict the potency of novel derivatives, thereby guiding the synthesis of more effective therapeutic agents.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this context. mdpi.commdpi.com These approaches generate 3D contour maps that visualize the spatial regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. For instance, a CoMFA study on a series of pyrrole derivatives might reveal that bulky substituents are preferred in one region of the molecule, while electronegative groups enhance activity in another. nih.govsemanticscholar.org

Pharmacophore modeling is another crucial chemoinformatic tool used to derive SAR insights. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For a series of active this compound derivatives, a pharmacophore model could be generated to identify the key hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings, along with their optimal spatial orientations. nih.govnih.gov This model can then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with a high probability of being active. nih.govnih.gov

The application of these computational methods allows for the rational design of new derivatives with improved activity. By understanding the quantitative relationships between structure and activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to succeed, thereby accelerating the drug discovery process.

Hypothetical SAR Data for this compound Derivatives

To illustrate the application of QSAR principles, a hypothetical dataset for a series of this compound derivatives and their inhibitory activity against a hypothetical kinase is presented below. This data is intended to demonstrate the types of structure-activity relationships that could be elucidated through systematic modification of the lead compound.

Table 1: Impact of Phenyl Ring Substitution on Inhibitory Activity

| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (nM) | pIC50 |

| 1a | H | H | H | H | H | 150 | 6.82 |

| 1b | F | H | H | H | H | 120 | 6.92 |

| 1c | Cl | H | H | H | H | 100 | 7.00 |

| 1d | H | Cl | H | H | H | 85 | 7.07 |

| 1e | H | H | Cl | H | H | 50 | 7.30 |

| 1f | H | H | OCH3 | H | H | 200 | 6.70 |

| 1g | H | H | NO2 | H | H | 45 | 7.35 |

| 1h | H | H | CH3 | H | H | 180 | 6.74 |

This interactive table showcases that electron-withdrawing groups, particularly at the para-position of the phenyl ring (R4), tend to increase inhibitory activity, suggesting a potential electronic interaction with the target protein.

Table 2: Influence of Amino Group and Ester Modification on Inhibitory Activity

| Compound ID | R6 (at N3-amino) | R7 (Ester) | IC50 (nM) | pIC50 |

| 2a | H | Methyl | 150 | 6.82 |

| 2b | Acetyl | Methyl | 350 | 6.46 |

| 2c | Methyl | Methyl | 175 | 6.76 |

| 2d | H | Ethyl | 140 | 6.85 |

| 2e | H | Isopropyl | 210 | 6.68 |

| 2f | H | tert-Butyl | 400 | 6.40 |

This interactive table suggests that substitution on the 3-amino group is generally detrimental to activity, possibly due to steric hindrance or the loss of a key hydrogen bond interaction. The size of the ester group also appears to be important, with smaller alkyl groups being favored.

These hypothetical data tables illustrate how systematic structural modifications can lead to a deeper understanding of the SAR for this class of compounds. A QSAR model could be developed from such data to quantify these relationships and predict the activity of untested analogs. For example, a model might show a positive correlation between the Hammett constant (σ) of the phenyl substituent and the pIC50, and a negative correlation with the steric bulk of the ester group. Such models are invaluable for guiding the lead optimization process.

Future Perspectives and Emerging Research Directions for Methyl 3 Amino 4 Phenyl 1h Pyrrole 2 Carboxylate

Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

The core structure of methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate offers multiple sites for chemical modification to generate novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies to guide the design of these new chemical entities. cancer.gov

Key areas for modification include:

Substitution on the Phenyl Ring: The 4-phenyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity to biological targets and metabolic stability.

Modification of the Amino Group: The 3-amino group is a key functional group that can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new interactions with target proteins.

Alteration of the Ester Group: The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, hydroxamic acids, or other functional groups to enhance target engagement or improve pharmacokinetic parameters.

N-Substitution of the Pyrrole (B145914) Ring: The pyrrole nitrogen can be substituted with a range of alkyl or aryl groups to probe the binding pocket of target enzymes and potentially improve cell permeability.

The synthesis of these novel analogs can be achieved through various established and emerging synthetic methodologies for pyrrole derivatives. ekb.eg

Exploration of New Therapeutic Applications Beyond Current Research Areas

While pyrrole derivatives have been extensively investigated for their anticancer properties, the structural features of this compound suggest potential for a broader range of therapeutic applications. nih.govnih.gov Future research should aim to explore its efficacy in other disease areas.

Potential new therapeutic areas include:

Antibacterial Agents: The pyrrole scaffold is present in several natural and synthetic antibacterial compounds. nih.gov Analogs of this compound could be screened against a panel of pathogenic bacteria, including drug-resistant strains.

Antiviral Agents: Certain pyrrole derivatives have demonstrated antiviral activity. nih.gov Screening against a variety of viruses could uncover novel therapeutic leads.

Anti-inflammatory Agents: The anti-inflammatory potential of pyrrole-containing compounds has been reported. nih.gov Investigation into the modulation of inflammatory pathways by this compound and its derivatives is a promising area of research.

Neurodegenerative Diseases: Given the role of protein kinases in neurodegenerative disorders, and the ability of some pyrrole derivatives to inhibit these enzymes, this could be a valuable area of investigation. nih.govresearchgate.net

A summary of potential therapeutic applications for derivatives of the core scaffold is presented in the table below.

| Therapeutic Area | Rationale | Key Research Focus |

| Oncology | Inhibition of protein kinases like EGFR and VEGFR, and tubulin polymerization. nih.govacs.org | Design of selective kinase inhibitors, development of agents targeting novel cancer pathways. |

| Infectious Diseases | Known antibacterial and antiviral properties of the pyrrole scaffold. nih.govnih.gov | Screening against multidrug-resistant bacteria and a broad spectrum of viruses. |

| Inflammation | Documented anti-inflammatory effects of some pyrrole derivatives. nih.gov | Elucidation of the mechanism of anti-inflammatory action and evaluation in in vivo models of inflammation. |

| Neurodegeneration | Potential to inhibit kinases involved in the pathology of neurodegenerative diseases. nih.govresearchgate.net | Evaluation of blood-brain barrier permeability and efficacy in models of Alzheimer's and Parkinson's disease. |

Advanced Mechanistic Studies and Comprehensive Target Identification

A deeper understanding of the molecular mechanisms of action is crucial for the rational design of more effective and safer drugs based on the this compound scaffold. Future research should employ advanced techniques to identify the specific biological targets and elucidate the downstream signaling pathways modulated by these compounds.

Key research directions include:

Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary protein targets.

Enzymatic and Cellular Assays: Conducting a broad panel of enzymatic and cell-based assays to confirm target engagement and determine the functional consequences of target inhibition.

Structural Biology: Co-crystallization of active analogs with their target proteins to understand the precise binding interactions at the molecular level, which can guide further optimization.

Pathway Analysis: Employing transcriptomics, proteomics, and metabolomics to map the cellular pathways affected by these compounds.

Development of Advanced Computational Models for Prediction and Design

In silico methods are increasingly integral to modern drug discovery. nih.gov For the this compound scaffold, the development of robust computational models can accelerate the design-synthesize-test cycle.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive QSAR models based on a library of synthesized analogs and their biological activities to guide the design of new compounds with enhanced potency.

Pharmacophore Modeling: Developing pharmacophore models that define the essential structural features required for biological activity, which can be used for virtual screening of compound libraries.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of new analogs within the active site of identified targets and employing molecular dynamics simulations to assess the stability of the ligand-protein complexes. nih.gov

ADME/Tox Prediction: Developing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogs to identify candidates with favorable drug-like properties early in the discovery process.

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid identification and optimization of lead compounds. ewadirect.com The this compound scaffold is well-suited for these approaches.

Future strategies include:

Combinatorial Library Synthesis: Developing a robust and efficient synthetic route to this compound that is amenable to combinatorial chemistry, allowing for the rapid generation of a large and diverse library of analogs.

High-Throughput Screening (HTS): Screening the combinatorial library against a wide range of biological targets using HTS assays to identify novel hits for various diseases.

Fragment-Based Screening: Using the core pyrrole scaffold as a starting point for fragment-based drug discovery, where small molecular fragments are screened for binding to a target, and then grown or linked to generate more potent leads.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. spirochem.comresearchgate.netnih.gov This approach can be systematically applied to the this compound scaffold.

Potential bioisosteric replacements include:

Phenyl Ring Bioisosteres: Replacing the phenyl group with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene (B33073), pyrazole) to explore new interactions with the target and modulate properties such as solubility and metabolism. nih.gov

Pyrrole Ring Bioisosteres: While maintaining the core pyrrole is often desirable, exploration of other five-membered heterocycles like pyrazole, imidazole, or thiophene could lead to novel scaffolds with distinct biological profiles.

Ester and Amine Bioisosteres: Replacing the methyl ester with bioisosteres such as tetrazoles or acylsulfonamides, and the amino group with other hydrogen-bonding functionalities to improve metabolic stability and target binding.

A table summarizing potential bioisosteric replacements is provided below.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Phenyl Ring | Pyridyl, Thienyl, Furanyl, Pyrazolyl | Modulate electronics, improve solubility, alter metabolic profile, explore new binding interactions. nih.gov |

| Pyrrole Ring | Pyrazole, Imidazole, Thiophene, Furan | Alter core scaffold, explore novel chemical space, potentially improve synthetic accessibility. |

| Methyl Ester | Carboxylic acid, Amide, Tetrazole, Acylsulfonamide | Enhance hydrogen bonding potential, improve metabolic stability, modulate acidity. |

| Amino Group | Hydroxyl, Thiol, Small alkyl amides | Modify hydrogen bonding capacity, alter polarity, and steric interactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The first reported synthesis involves photochemical elimination of nitrogen from 1,2,3-triazole precursors under UV light, followed by cyclization to form the pyrrole core . Key parameters include solvent choice (e.g., methanol or acetonitrile), reaction temperature (room temperature for photolysis), and stoichiometric control of substituents. Yield optimization requires rigorous exclusion of moisture and oxygen to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the substitution pattern on the pyrrole ring. For example, the amino group at position 3 and the phenyl group at position 4 produce distinct splitting patterns in ¹H NMR (e.g., δ 6.3–7.5 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight, while HPLC (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% is typical for pharmaceutical intermediates) .

Q. What are the key stability considerations for this compound during storage and handling?

- Methodological Answer : The compound is sensitive to light and humidity due to its amino and ester functional groups. Storage in amber vials under inert gas (argon or nitrogen) at −20°C is recommended. Degradation products (e.g., hydrolysis of the ester group) can be monitored via TLC or LC-MS. Use of desiccants (e.g., silica gel packets) in storage containers minimizes moisture-induced decomposition .

Advanced Research Questions

Q. How can computational chemistry streamline the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reactive sites for functionalization (e.g., electrophilic substitution at the pyrrole C5 position). Reaction path search algorithms, combined with quantum chemical calculations, identify transition states and optimize conditions (e.g., solvent polarity, catalyst selection) to reduce trial-and-error experimentation . Tools like Gaussian or ORCA are commonly used for such analyses .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns or adducts) require cross-validation with alternative techniques. For example:

- 2D NMR (COSY, HSQC) clarifies proton-proton correlations and carbon connectivity .

- X-ray crystallography provides definitive confirmation of the solid-state structure, as demonstrated for analogous pyrrole carboxylates .

- Isotopic labeling (e.g., ¹⁵N for amino groups) can resolve ambiguities in dynamic NMR behavior .

Q. What strategies enable regioselective functionalization of the pyrrole ring for drug discovery applications?

- Methodological Answer : The amino group at position 3 serves as a handle for derivatization. Methods include:

- Mannich reactions to introduce alkylamine side chains under mild acidic conditions .

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the phenyl group (position 4) for biaryl modifications .

- Protection/deprotection sequences (e.g., Boc for amines) to selectively modify the ester group at position 2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.